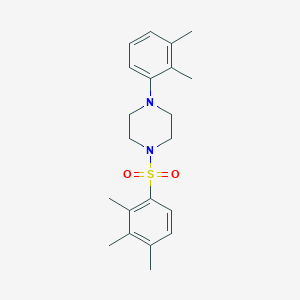
1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C21H28N2O2S and its molecular weight is 372.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a sulfonyl piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and unique substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H28N2O2S
- CAS Number : 865591-26-0
- IUPAC Name : this compound
The compound features a piperazine ring substituted with a dimethylphenyl group and a trimethylbenzenesulfonyl group. The presence of these bulky groups may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body.
- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors (5-HT receptors), which are crucial in the modulation of mood and anxiety. For instance, compounds with similar structures have demonstrated high affinity for 5-HT(1A) and 5-HT(3A) receptors .
- Potential Antidepressant Activity : The modulation of serotonin levels suggests potential applications in treating mood disorders. Research indicates that compounds targeting serotonin transporters can enhance extracellular serotonin levels in the brain .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally similar to this compound:
| Compound Name | Target Receptors | K(i) Values (nM) | Biological Activity |
|---|---|---|---|
| Lu AA21004 | 5-HT(1A) | 15 | Antidepressant |
| 5-HT(1B) | 33 | Antidepressant | |
| 5-HT(3A) | 3.7 | Antagonist | |
| SERT | 1.6 | Inhibitor |
Case Study 1: Antidepressant Properties
In a study investigating a series of piperazine derivatives, one compound exhibited significant antidepressant-like effects in animal models. The study highlighted the importance of structural modifications in enhancing receptor affinity and improving therapeutic efficacy .
Case Study 2: Anticancer Potential
Another investigation focused on sulfonamide derivatives similar to our compound showed promising anticancer activity through inhibition of specific cancer cell lines. The mechanism was attributed to induced apoptosis via receptor-mediated pathways.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-7-6-8-20(18(15)4)22-11-13-23(14-12-22)26(24,25)21-10-9-16(2)17(3)19(21)5/h6-10H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZXKVJASPGUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













